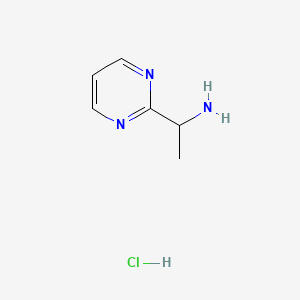

1-(Pyrimidin-2-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

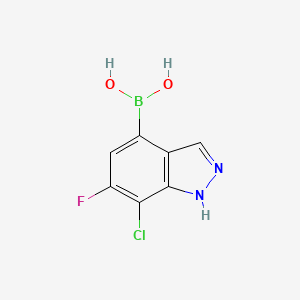

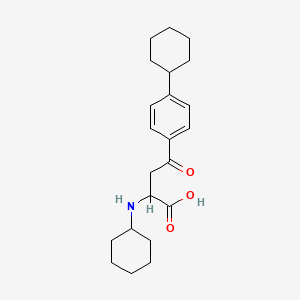

1-(Pyrimidin-2-yl)ethanamine hydrochloride is a novel organic molecule. It has the molecular formula C6H10ClN3 . The IUPAC name for this compound is 1-pyrimidin-2-ylethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H . The molecular weight of this compound is 159.62 .Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at room temperature . .Scientific Research Applications

Organic Synthesis and Compound Development

- Novel Synthesis Methods : Research on the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine has showcased a series of derivatives including 1-(pyrimidin-4-yl)- and regioisomeric 1-(pyrazolo[1,5-a]pyrimidin-7-yl)-ethan-1-amines. These compounds were prepared by cyclization of (S)-N-Boc-alanine-derived ynone with dinucleophiles, followed by acidolytic removal of the Boc group, indicating the versatility of pyrimidin-2-yl ethanamine derivatives in organic synthesis (J. Svete et al., 2015).

Bioactive Compound Exploration

- Anticancer Activity : Studies on Cu(II) complexes with tridentate ligands incorporating pyrimidin-2-yl ethanamine derivatives have shown promising DNA binding propensity and anticancer activity. These complexes demonstrate significant cytotoxicity against various cancer cell lines, highlighting the potential of pyrimidin-2-yl ethanamine derivatives in developing anticancer agents (Pankaj Kumar et al., 2012).

Molecular Interaction Studies

- DNA Interaction : The interaction of specific pyrimidin-2-yl ethanamine derivatives with DNA has been evaluated, showing that these compounds bind strongly to DNA through intercalation. This interaction is crucial for understanding the molecular basis of drug amplification, particularly in enhancing the effects of anticancer drugs (L. Strekowski et al., 1986).

Antioxidant Properties

- Synthesis and evaluation of bis(2-(pyrimidin-2-yl)ethoxy)alkanes have highlighted their antioxidant activities. These compounds exhibit significant antioxidant properties in various in vitro assays, indicating their potential as therapeutic agents for oxidative stress-related diseases (V. Rani et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

1-pyrimidin-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFPQOISZUZLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

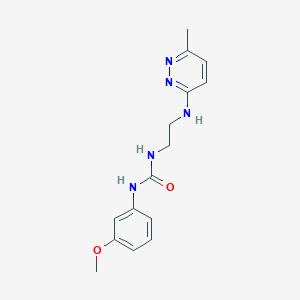

![N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2677854.png)

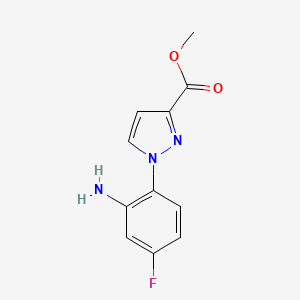

![3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2677856.png)

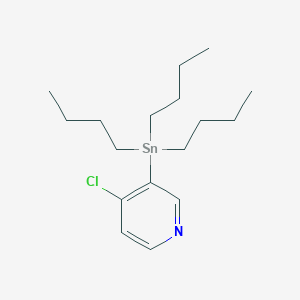

![4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2677858.png)

![N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677860.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2677865.png)